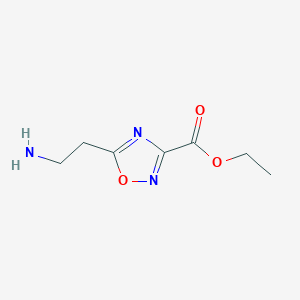

Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate

描述

Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-aminoethyl group at the 5-position and an ethoxycarbonyl group at the 3-position. The 2-aminoethyl group introduces a reactive amine functionality, enabling further derivatization (e.g., peptide coupling, salt formation) .

属性

IUPAC Name |

ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-2-12-7(11)6-9-5(3-4-8)13-10-6/h2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCATDAIDKUEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439559 | |

| Record name | Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790207-00-0 | |

| Record name | Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials

The synthesis typically begins with readily available starting materials such as ethyl cyanoformate, hydroxylamine hydrochloride, and sodium carbonate. These are used to prepare amidoximes, which are key intermediates in the formation of oxadiazoles.

Reaction Steps

One-Pot Synthesis Strategy

Methodology

Recent advancements include one-pot synthesis strategies to streamline the preparation process. This involves oxidative cyclization of N-acylhydrazones or esterification reactions followed by substitution reactions.

Procedure

- A reactive ester derived from iminodiacetic acid is subjected to substitution reactions with brominated oxadiazoles.

- The cyclization occurs under controlled conditions with catalysts such as copper(I) iodide and bases like cesium carbonate.

- The crude product is purified via flash column chromatography (FCC) or preparative thin-layer chromatography (PTLC).

Large-Scale Synthesis

Industrial Considerations

For large-scale production, scalable methods involve protected intermediates and deprotection steps using hydrogen chloride in solvents like ethyl acetate or dioxane.

Reaction Conditions

- Alkali metal carbonates (e.g., sodium carbonate or potassium carbonate) are preferred bases for these reactions.

- Reaction monitoring ensures high yields and purity.

Data Tables

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Formation of Amidoximes | Ethyl cyanoformate, hydroxylamine HCl | Room temperature, ethanol | High |

| Cyclization to Oxadiazole | Amidoxime, crude anhydride | Reflux in pyridine | Moderate |

| One-Pot Synthesis | Reactive ester, brominated oxadiazoles | Catalysts: Cu(I)I, Cs₂CO₃ | Variable |

| Large-Scale Synthesis | Protected intermediates | HCl in ethyl acetate/dioxane | High |

化学反应分析

Types of Reactions

Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as pyridine or triethylamine.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Reduced heterocyclic compounds.

Substitution: Amides or other ester derivatives.

科学研究应用

Pharmaceutical Development

Therapeutic Potential

Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate serves as a lead compound in the development of new antimicrobial and anticancer agents. Its oxadiazole ring structure is associated with various biological activities that are beneficial in treating diseases. For instance, modifications of this compound have been explored for their potential to inhibit specific enzymes related to cancer progression and microbial resistance .

Case Studies

Recent studies have demonstrated the compound's efficacy against multidrug-resistant bacterial strains. For example, derivatives of this compound have shown promising results in inhibiting pathogens such as Clostridioides difficile and Enterococcus faecium, highlighting its potential as an effective therapeutic agent .

Agricultural Chemicals

Pesticide Development

This compound is also being investigated for its role in the formulation of agrochemicals. It contributes to the development of effective pesticides and herbicides aimed at enhancing crop yield while protecting against pests. The unique properties of the oxadiazole moiety make it a candidate for creating environmentally friendly agricultural products .

Impact on Crop Science

Research indicates that compounds similar to this compound can improve plant resilience against pathogens and pests. This has significant implications for sustainable agriculture practices and food security.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition mechanisms and metabolic pathways. Its ability to interact with various biological targets makes it valuable for understanding disease mechanisms at a molecular level .

Research Findings

Studies have shown that the compound can influence apoptotic pathways in cancer cells by modulating protein expressions such as p53 and caspase-3. This suggests its potential role in cancer therapy by inducing cell death in malignant cells .

Material Science

Novel Material Development

Researchers are exploring the use of this compound in material science to create new polymers and coatings. The compound's chemical properties may allow for the development of materials with enhanced durability and resistance to environmental factors .

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Development of antimicrobial and anticancer agents | Targeting resistant pathogens; cancer treatment |

| Agricultural Chemicals | Formulation of pesticides and herbicides | Enhancing crop yield; sustainable agriculture |

| Biochemical Research | Studies on enzyme inhibition and metabolic pathways | Understanding disease mechanisms; potential therapies |

| Material Science | Creation of novel materials with improved properties | Enhanced durability; environmental resistance |

作用机制

The mechanism of action of Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

相似化合物的比较

Structural Analogs and Substituent Effects

The 1,2,4-oxadiazole scaffold is highly versatile, with substitutions at the 3- and 5-positions modulating physicochemical and biological properties. Key analogs include:

Key Observations :

- Lipophilicity: Phenyl and tert-butyl substituents (e.g., Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate, CAS 158154-63-3) increase logP values, enhancing membrane permeability but reducing aqueous solubility . The 2-aminoethyl group likely improves solubility due to hydrogen bonding.

- Reactivity: Chloromethyl and aminoethyl groups offer sites for further functionalization. Chloromethyl derivatives are precursors for nucleophilic substitution reactions , while aminoethyl groups enable conjugation with carboxylic acids or carbonyl compounds .

生物活性

Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Overview of 1,2,4-Oxadiazole Derivatives

Compounds containing the 1,2,4-oxadiazole moiety are known for their broad spectrum of biological activities, including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Antiparasitic

These compounds have shown efficacy in inhibiting various enzymes and receptors involved in disease processes. Notably, they exhibit inhibitory effects on human deacetylases (HDAC), carbonic anhydrases (CA), and kinases such as EGFR and VEGFR-2 .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 activation |

| HeLa (Cervical Cancer) | 15.0 | HDAC inhibition |

| PANC-1 (Pancreatic Cancer) | 12.5 | Cell cycle arrest |

The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, primarily through the activation of p53 and inhibition of HDACs .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

| Candida albicans | 64 µg/mL | Antifungal |

These results suggest that the compound can effectively inhibit both bacterial and fungal growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. Modifications at the amino and carboxyl groups influence its potency and selectivity toward various biological targets. For instance, substituents on the oxadiazole ring can enhance its interaction with target proteins .

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 20 mg/kg body weight for two weeks.

Case Study 2: Synergistic Effects with Chemotherapy

In vitro studies indicated that combining this compound with doxorubicin enhanced the overall cytotoxic effect on MCF-7 cells. The combination therapy reduced the IC50 value of doxorubicin by approximately 30%, suggesting potential for use as an adjuvant therapy in breast cancer treatment .

常见问题

Q. What are the recommended synthetic routes for Ethyl 5-(2-aminoethyl)-1,2,4-oxadiazole-3-carboxylate?

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclocondensation reactions. For example, carboxylic acid hydrazides can react with ethyl carbethoxyformimidate to form triazole carboxylates , a method adaptable to oxadiazole systems. A two-step approach may include:

- Step 1 : Formation of the oxadiazole core via cyclization of amidoximes with activated esters (e.g., ethyl chlorooxoacetate).

- Step 2 : Introduction of the 2-aminoethyl substituent through nucleophilic substitution or reductive amination.

Key challenges include optimizing reaction conditions (temperature, solvent) and purification (e.g., combiflash chromatography) to improve yields, which often range from 8% to 94% depending on substituents .

Q. How should researchers characterize this compound to confirm its structure?

Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy : and NMR to verify the oxadiazole ring, ethyl ester, and aminoethyl group.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI) to confirm molecular weight (e.g., observed [M+H] peaks) .

- X-ray Crystallography : For unambiguous confirmation of the crystal structure, as demonstrated in similar triazole carboxylates .

Q. What safety precautions are critical when handling this compound?

Based on structurally related oxadiazoles, hazards include:

- Skin/Eye Irritation (H315, H319): Use gloves, lab coats, and safety goggles .

- Respiratory Irritation (H335): Work in a fume hood.

- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers explore the biological activity of this compound?

1,2,4-Oxadiazoles are known for diverse bioactivities, including antiviral, anticancer, and enzyme inhibition . Methodological steps include:

- In vitro Assays : Screen against target enzymes (e.g., proteases, kinases) or cell lines (e.g., cancer models).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., aminoethyl group) to assess impact on potency .

- Computational Docking : Use molecular modeling to predict binding modes with biological targets .

Q. How should contradictory data in synthetic yields or purity be addressed?

- Yield Optimization : Varying reaction conditions (e.g., temperature, catalyst) can resolve low yields. For example, NaNH-NH systems at -70°C improved acetylene oxadiazole yields (32–54%) .

- Purification : Use preparative HPLC or recrystallization (e.g., ethyl acetate) to isolate high-purity products .

- Analytical Validation : Cross-validate results using multiple techniques (e.g., HPLC, NMR) to confirm purity .

Q. What strategies enable functionalization of the aminoethyl group for derivatization?

- Acylation/Protection : Introduce Boc (tert-butoxycarbonyl) groups to protect the amine during synthesis .

- Cross-Coupling Reactions : Utilize palladium-catalyzed couplings (e.g., Suzuki) to attach aryl/heteroaryl groups.

- Oxidation/Nitration : Modify the side chain for energetic materials or bioactive derivatives, as seen in dinitromethyl-oxadiazole synthesis .

Q. How can computational methods predict reactivity or stability?

- DFT Calculations : Study electrophilic/nucleophilic sites on the oxadiazole ring for reaction planning.

- Thermodynamic Stability : Simulate degradation pathways under acidic/basic conditions.

- Solubility Prediction : Use COSMO-RS models to optimize solvent systems for reactions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Batch vs. Flow Chemistry : Transitioning from small-scale batch reactions to continuous flow may improve reproducibility.

- Safety Protocols : Address exothermic reactions or hazardous intermediates (e.g., brominated derivatives) .

- Regulatory Compliance : Ensure adherence to ICH guidelines for impurity profiling (e.g., USP standards for related compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。